

# An In-depth Technical Guide to the Dibenzoxazepine Derivative AZ-1355

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZ-1355** is a novel dibenzoxazepine derivative identified as a potent lipid-lowering agent with additional anti-platelet aggregation properties. Its chemical designation is ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate. This document provides a comprehensive overview of the available technical information regarding **AZ-1355**, including its chemical structure, mechanism of action, and reported biological effects.

**Core Chemical and Physical Data** 

| Property          | Value                                                                     |
|-------------------|---------------------------------------------------------------------------|
| Chemical Name     | ethyl 10,11-dihydro-4-methoxydibenz[b,f]-<br>(1,4)oxazepine-8-carboxylate |
| CAS Number        | 75451-07-9                                                                |
| Molecular Formula | C17H17NO4                                                                 |
| Molecular Weight  | 299.32 g/mol                                                              |

#### **Mechanism of Action**



The primary mechanism of action of **AZ-1355** is the modulation of the balance between prostaglandin I2 (PGI2), also known as prostacyclin, and thromboxane A2 (TXA2). Specifically, **AZ-1355** is reported to elevate the PGI2/TXA2 ratio. This shift in the PGI2/TXA2 balance is crucial for its therapeutic effects. PGI2 is a potent vasodilator and an inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By increasing the relative levels of PGI2, **AZ-1355** exerts its anti-platelet and potentially its lipid-lowering effects.

## **Signaling Pathway**

The following diagram illustrates the signaling pathway of Prostaglandin I2 (PGI2) and Thromboxane A2 (TXA2), which is the target of **AZ-1355**'s activity. **AZ-1355** acts to increase the PGI2/TXA2 ratio, thereby promoting anti-platelet and vasodilatory effects while reducing pro-thrombotic and vasoconstrictive signals.



Click to download full resolution via product page

Caption: Signaling pathway of PGI2 and TXA2, modulated by AZ-1355.

### **Preclinical Data**

Lipid-Lowering Effects:



- AZ-1355 has been shown to lower serum total cholesterol in Triton-treated hyperlipidemic mice.
- In dietary hyperlipidemic rats, it reduces both serum total cholesterol and triglycerides.
- Studies in golden hamsters indicated a reduction in serum, liver, and cardiac lipids.
- AZ-1355 was also observed to improve the beta/alpha-lipoprotein ratio and increase HDL cholesterol in hamsters.
- The lipid-lowering profile of AZ-1355 appears to be distinct from that of the reference compound, clofibrate.
- Anti-Platelet Aggregation:
  - AZ-1355 inhibits platelet aggregation in vivo.

Note: Specific quantitative data from these preclinical studies are not publicly available in the searched literature. The information is derived from the abstract of a 1981 study published in Atherosclerosis.

### **Experimental Protocols**

Detailed experimental protocols for the synthesis and preclinical evaluation of **AZ-1355** are not available in the public domain. Based on general chemical synthesis principles for similar compounds, a likely synthetic route would involve:

- Formation of the Dibenzoxazepine Core: This would typically be achieved through a cyclization reaction involving appropriately substituted precursors.
- Introduction of the Methoxy Group: Methoxylation at the 4-position could be carried out using a suitable methylating agent.
- Esterification: The final step would involve the introduction of the ethyl carboxylate group at the 8-position, possibly through a carboxylation reaction followed by esterification.

For the preclinical studies, standard animal models of hyperlipidemia (e.g., Triton-induced or diet-induced) and platelet aggregation would have been used. However, without access to the



full research publications, specific details on dosages, administration routes, and analytical methods cannot be provided.

#### Conclusion

AZ-1355 is a dibenzoxazepine derivative with a dual mechanism of action, targeting both lipid metabolism and platelet aggregation. Its ability to modulate the PGI2/TXA2 ratio makes it an interesting compound for further investigation in the context of cardiovascular and metabolic diseases. While the foundational preclinical data is promising, a full understanding of its therapeutic potential would require access to more detailed quantitative data and comprehensive experimental protocols. This guide provides a summary of the currently available information to serve as a starting point for researchers and drug development professionals interested in AZ-1355 and related compounds.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Dibenzoxazepine Derivative AZ-1355]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662766#az-1355-dibenzoxazepine-derivative-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com